3-(Pyrrolidin-1-yl)propanehydrazide
Overview
Description
3-(Pyrrolidin-1-yl)propanehydrazide is a chemical compound with the CAS Number: 59737-32-5 . It has a molecular weight of 157.22 and its IUPAC name is 3-(1-pyrrolidinyl)propanohydrazide .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings . For instance, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been extensively studied .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .Physical and Chemical Properties Analysis
The boiling point of this compound is 344.7°C at 760 mmHg . The flash point is 162.3°C and the density is 1.095g/cm3 .Scientific Research Applications
Complexation and Molecular Structure
- Complexation with Cadmium(II): The condensation of related compounds with cadmium(II) has been studied, exploring the complexation process and molecular structure analysis (Hakimi et al., 2013).
Synthesis and Chemical Properties
- Method for Synthesis: A novel method for synthesizing a compound structurally similar to 3-(pyrrolidin-1-yl)piperidine, highlighting the importance in medicinal chemistry, has been proposed, demonstrating the compound's significance in synthetic chemistry (Smaliy et al., 2011).
- Stereoselective Synthesis: Research has been conducted on the stereoselective synthesis of compounds including (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, which is key in preparing certain antibiotics (Lall et al., 2012).
Antimicrobial Activity
- Antibacterial and Antifungal Properties: Studies on derivatives of pyrrolidin-1-yl compounds have shown significant antibacterial and antifungal activities, highlighting their potential in antimicrobial research (Chate et al., 2013), (Kostenko et al., 2015).
Catalytic and Chemical Reactions
- Catalytic Applications: Research into the synthesis and reaction properties of similar pyrrolidine derivatives has revealed their potential as catalysts in various chemical reactions (Zhao & Seidel, 2015).
Mechanism of Action
Target of Action
The primary targets of 3-(Pyrrolidin-1-yl)propanehydrazide are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or other types of intermolecular interactions . The exact nature of these interactions for this compound remains to be determined.
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This suggests that the study and application of 3-(Pyrrolidin-1-yl)propanehydrazide and similar compounds will continue to be a significant area of research in the future.
Properties
IUPAC Name |
3-pyrrolidin-1-ylpropanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c8-9-7(11)3-6-10-4-1-2-5-10/h1-6,8H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKCXARUQTWKAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395050 | |
Record name | 3-(pyrrolidin-1-yl)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59737-32-5 | |
Record name | 3-(pyrrolidin-1-yl)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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